Scientific Field: Organic Chemistry
Application Summary: N-Bromosaccharin and its derivatives have been used as catalysts for a wide variety of organic transformations.
Methods of Application: The specific methods of application can vary depending on the type of reaction.
Application Summary: N-Bromosaccharin has been used as a selective and efficient oxidative reagent for the regeneration of carbonyl compounds from oximes.
Methods of Application: The specific methods of application can vary, but the general approach involves using N-Bromosaccharin as an oxidative reagent in the reaction.
Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to effectively regenerate carbonyl compounds from oximes, converting them into aldehydes and ketones with high yield.
Application Summary: N-Bromosaccharin has been used for the chemoselective oxidation of thiols to their corresponding disulfides.
Methods of Application: The oxidation is carried out in dichloromethane under microwave irradiation conditions.
Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to oxidize thiols to give disulfides in a very short time and with high yields.
Application Summary: N-Bromosaccharin has been used as a heterogeneous recyclable catalyst for the bromination of anilines and phenols.
Methods of Application: The bromination is carried out with tungstophosphoric acid (H3PW12O40).
Results or Outcomes: This procedure has been found to be effective due to its environmental compatibility, greater selectivity, reusability, non-toxicity, and ease of isolation.
Application Summary: N-Bromosaccharin and its derivatives have been used as catalysts in the Biginelli reaction.
Methods of Application: The specific methods of application can vary, but the general approach involves using N-Bromosaccharin or its derivatives as a catalyst in the reaction.
Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Biginelli reaction, leading to the formation of dihydropyrimidinones with high yield.
Application Summary: N-Bromosaccharin and its derivatives have been used as catalysts in the Paal–Knorr pyrrole synthesis.
Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Paal–Knorr pyrrole synthesis, leading to the formation of pyrroles with high yield.
N-Bromosaccharin is a chemical compound derived from saccharin, a widely used artificial sweetener. It is characterized by the presence of a bromine atom attached to the nitrogen atom of the saccharin structure, which enhances its reactivity and utility as a reagent in organic chemistry. The molecular formula of N-bromosaccharin is CHBrNOS, and it is often represented as a white to off-white crystalline powder. This compound has gained attention due to its effectiveness in various
In the oxidation of oximes, N-bromosaccharin acts as a source of electrophilic bromine (Br+). The Br+ attacks the oxygen atom of the oxime, leading to the cleavage of the C-N bond and the formation of an aldehyde or ketone. The remaining fragment of N-bromosaccharin combines with a proton (H+) to form sulfamide (NHSO2) [].
N-Bromosaccharin serves as an efficient brominating agent in several organic reactions. Some notable reactions include:
The synthesis of N-bromosaccharin can be accomplished through several methods:
N-Bromosaccharin finds applications in various fields:
Research on interaction studies involving N-bromosaccharin focuses on its reactivity with different substrates. For instance, studies have demonstrated its ability to selectively cleave epoxides into vicinal bromohydrins when used alongside phosphines . Furthermore, its interactions with various organic compounds reveal insights into its mechanism as an electrophilic reagent.
Several compounds share structural similarities with N-bromosaccharin but differ in their reactivity or applications. Here are some notable comparisons:
Compound | Structure Similarity | Unique Features |
---|---|---|
N-Bromosuccinimide | Yes | More commonly used for general bromination; less selective than N-bromosaccharin. |
Brominated Saccharins | Yes | Varying degrees of bromination; often less reactive than N-bromosaccharin. |
1-Bromo-2-naphthol | Yes | Primarily used for specific aromatic substitutions; different reactivity profile. |
2-Bromoaniline | Yes | Used mainly in amine chemistry; does not possess the same oxidative capabilities. |
N-Bromosaccharin stands out due to its dual functionality as both a brominating agent and an oxidizing reagent, making it particularly versatile compared to other similar compounds.
N-Bromosaccharin possesses the molecular formula C₇H₄BrNO₃S with a molecular weight of 262.08 grams per mole. The compound's systematic chemical name is 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, reflecting its structural relationship to saccharin through the incorporation of a bromine atom at the nitrogen position. The molecular structure features a benzisothiazole ring system with sulfonyl dioxide groups and a bromine substituent, creating a stable yet reactive halogenating agent.
The compound's Chemical Abstracts Service registry number is 35812-01-2, which serves as its unique identifier in chemical databases. Alternative nomenclature includes 2-bromo-1,1-dioxo-1,2-benzothiazol-3-one and N-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, demonstrating the various systematic naming conventions applied to this heterocyclic compound. The molecular geometry exhibits the characteristic planar benzene ring fused to the isothiazole moiety, with the bromine atom positioned to facilitate electrophilic transfer reactions.
The three-dimensional molecular conformation of N-Bromosaccharin reveals significant structural features that contribute to its chemical behavior. Crystallographic studies have identified specific structural parameters, including bond lengths and angles that define the compound's spatial arrangement. The presence of the sulfonyl dioxide groups creates electron-withdrawing effects that stabilize the nitrogen-bromine bond while maintaining sufficient reactivity for bromination reactions.
Spectroscopic characterization through nuclear magnetic resonance confirms the structural integrity of N-Bromosaccharin, with characteristic chemical shifts corresponding to the aromatic protons and the unique chemical environment created by the brominated nitrogen center. The compound's infrared spectroscopic signature displays distinctive absorption bands corresponding to the sulfonyl stretching vibrations and the carbonyl group within the lactam ring structure.
Irritant